molecular formula C6H15NO B15301127 (3S)-3-(dimethylamino)butan-1-ol

(3S)-3-(dimethylamino)butan-1-ol

Cat. No.: B15301127
M. Wt: 117.19 g/mol
InChI Key: QTTKJYGPXLCJNF-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-(dimethylamino)butan-1-ol is an organic compound with the molecular formula C6H15NO. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is characterized by the presence of a dimethylamino group attached to the third carbon of a butanol chain. It is used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(dimethylamino)butan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-3-chlorobutan-1-ol and dimethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent like ethanol or methanol. The temperature is maintained at a moderate level to ensure the reaction proceeds smoothly.

    Reaction Mechanism: The (S)-3-chlorobutan-1-ol undergoes nucleophilic substitution with dimethylamine, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include:

    Continuous Flow Reactors: These reactors allow for continuous production, improving efficiency and scalability.

    Purification Steps: After the reaction, the product is purified using techniques such as distillation or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(dimethylamino)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.

    Substitution Reagents: Halogenating agents or other nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Secondary or tertiary amines.

    Substitution Products: Compounds with different functional groups replacing the dimethylamino group.

Scientific Research Applications

(3S)-3-(dimethylamino)butan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which (3S)-3-(dimethylamino)butan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-(dimethylamino)butan-1-ol: The enantiomer of (3S)-3-(dimethylamino)butan-1-ol, with a different three-dimensional arrangement.

    (3S)-3-(methylamino)butan-1-ol: A similar compound with a methylamino group instead of a dimethylamino group.

    (3S)-3-(ethylamino)butan-1-ol: A compound with an ethylamino group, differing in the length of the alkyl chain.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of the dimethylamino group. This configuration can influence its reactivity, binding affinity, and overall properties, making it distinct from its analogs and enantiomers.

Properties

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

IUPAC Name

(3S)-3-(dimethylamino)butan-1-ol

InChI

InChI=1S/C6H15NO/c1-6(4-5-8)7(2)3/h6,8H,4-5H2,1-3H3/t6-/m0/s1

InChI Key

QTTKJYGPXLCJNF-LURJTMIESA-N

Isomeric SMILES

C[C@@H](CCO)N(C)C

Canonical SMILES

CC(CCO)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.